2-(4-acetylphenoxy)-N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)acetamide
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Overview
Description
2-(4-acetylphenoxy)-N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes an acetylphenoxy group, a piperidinyl-pyrimidinyl moiety, and an acetamide linkage, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-acetylphenoxy)-N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Acetylphenoxy Intermediate: This step involves the acetylation of phenol to form 4-acetylphenol, which is then reacted with an appropriate halogenated compound to introduce the phenoxy group.
Synthesis of the Piperidinyl-Pyrimidinyl Intermediate:
Coupling of Intermediates: The final step involves coupling the acetylphenoxy intermediate with the piperidinyl-pyrimidinyl intermediate through an amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-acetylphenoxy)-N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The phenoxy and piperidinyl groups can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group can yield carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
2-(4-acetylphenoxy)-N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-acetylphenoxy)-N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(4-acetylphenoxy)-N-(2-((6-(morpholin-1-yl)pyrimidin-4-yl)oxy)ethyl)acetamide: Similar structure but with a morpholine group instead of piperidine.
2-(4-acetylphenoxy)-N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)acetamide: Contains a pyrrolidine group instead of piperidine.
Uniqueness
The presence of the piperidinyl-pyrimidinyl moiety in 2-(4-acetylphenoxy)-N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)acetamide provides unique binding properties and biological activity compared to its analogs. This makes it a valuable compound for specific applications where these properties are advantageous.
Biological Activity
The compound 2-(4-acetylphenoxy)-N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the context of metabolic disorders and cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a piperidine ring and a pyrimidine moiety, which are significant for its biological interactions.
Glucokinase Activation
Research indicates that this compound acts as a glucokinase activator , which is crucial in regulating glucose metabolism. By enhancing glucokinase activity, the compound may help lower blood sugar levels, making it a candidate for diabetes treatment. The patent literature suggests that similar compounds have been effective in managing hyperglycemia by promoting insulin secretion in response to glucose levels .
Biological Activities
-
Anticancer Properties
- The compound has shown promise in preclinical studies for its anticancer activity. Its structural analogs have been reported to inhibit cancer cell proliferation, particularly in hematological malignancies . The presence of the piperidine and pyrimidine rings is believed to contribute to its ability to disrupt cancer cell signaling pathways.
- Neuroprotective Effects
- Anti-inflammatory Activity
Study on Glucokinase Activation
In a study published in patent literature, compounds similar to this compound were tested in vitro for their ability to activate glucokinase. Results indicated a significant increase in enzyme activity, correlating with reduced glucose levels in diabetic models .
Antitumor Activity Assessment
A recent investigation evaluated the anticancer efficacy of this compound against various cancer cell lines. The findings demonstrated that it inhibited cell growth significantly at concentrations ranging from 10 to 50 µM, with notable selectivity towards leukemia cells .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
2-(4-acetylphenoxy)-N-[2-(6-piperidin-1-ylpyrimidin-4-yl)oxyethyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4/c1-16(26)17-5-7-18(8-6-17)29-14-20(27)22-9-12-28-21-13-19(23-15-24-21)25-10-3-2-4-11-25/h5-8,13,15H,2-4,9-12,14H2,1H3,(H,22,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHPGKQDRSPMPRS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC(=O)NCCOC2=NC=NC(=C2)N3CCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.